1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (PTPA) is an organic compound that is widely used in scientific research and laboratory experiments. PTPA is a derivative of pyrazole, and it is a versatile compound that has a wide range of applications in many areas of science. PTPA is a colorless solid that is soluble in organic solvents and has a melting point of 67-68 °C. PTPA has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science.
Scientific Research Applications
Antidepressant Activity : 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for antidepressant activity. One derivative, TTg, showed a significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential antidepressant properties without affecting baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Chemical Structure Analysis : Studies have been conducted on the molecular structure of pyrazole derivatives using X-ray diffraction measurements and DFT calculations. These studies help in understanding the reactivity and properties of these compounds (Szlachcic et al., 2020).
Antimicrobial Activity : Schiff bases of chitosan, synthesized with heteroaryl pyrazole derivatives including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, have shown significant antimicrobial activity against various bacterial and fungal strains. This indicates potential applications in treating microbial infections (Hamed et al., 2020).
Enzyme Inhibitory Activity : Derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research suggests potential therapeutic applications in diseases related to these enzymes (Cetin, Türkan, Bursal, & Murahari, 2021).
Cytotoxicity and Antitumor Activity : A series of pyrazole derivatives have been evaluated for their cytotoxic and antitumor activities. Some compounds have shown promising results against various cancer cell lines, indicating potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Material Science Applications : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to this compound, have been developed as photoinitiators for polymerizations under UV and visible light, showcasing their utility in advanced material synthesis (Zhang et al., 2015).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the biochemical processes within the cell .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
2-phenyl-5-thiophen-2-ylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGSXFFNBNQVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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